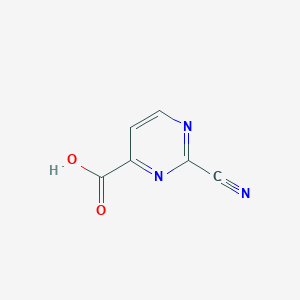

2-Cyanopyrimidine-4-carboxylic acid

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis

The pyrimidine scaffold is a privileged structure in organic and medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound. wikipedia.org Beyond its role in genetics, the pyrimidine ring is a core component of numerous vitamins, including thiamine (Vitamin B1), and a wide range of synthetic compounds with therapeutic properties. wikipedia.orggsconlinepress.com

In modern organic synthesis, pyrimidine derivatives are highly valued for their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.commdpi.com The presence of nitrogen atoms in the ring system allows for a variety of intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets. This versatility has made the pyrimidine nucleus a frequent choice for the development of new therapeutic agents. gsconlinepress.com

Historical Trajectories and Evolution of Cyanopyrimidine and Pyrimidine Carboxylic Acid Research

The systematic study of pyrimidines dates back to 1884 with the work of Pinner, who first synthesized pyrimidine derivatives. wikipedia.org The parent pyrimidine compound was later prepared in 1900 by Gabriel and Colman. wikipedia.org The development of pyrimidine carboxylic acids as a distinct area of research gained traction in the early 20th century, with a focus on their potential as mimics of natural plant growth hormones. vt.edu

The introduction of the cyano group to the pyrimidine ring represents a more recent evolution in the field. The synthesis of cyanopyrimidines has been an area of active investigation, with various methods developed to introduce the nitrile functionality onto the heterocyclic core. mdpi.com These methods often involve the displacement of leaving groups, such as halides or sulfones, with a cyanide source. mdpi.com The dual presence of a cyano group and a carboxylic acid on the same pyrimidine scaffold, as seen in 2-Cyanopyrimidine-4-carboxylic acid, offers a rich chemical playground for further molecular elaboration.

Conceptual Framework for Comprehensive Investigation of this compound

A comprehensive investigation of this compound necessitates a multi-faceted approach. This includes a thorough characterization of its physicochemical properties, the development of efficient and scalable synthetic routes, and a detailed exploration of its reactivity. Understanding these fundamental aspects is crucial for unlocking its full potential as a building block in various scientific domains. The strategic combination of the electron-withdrawing cyano group and the versatile carboxylic acid functionality suggests a wide range of potential applications, particularly in the design of novel bioactive molecules and functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanopyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-3-5-8-2-1-4(9-5)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNQHJNLADFGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 2 Cyanopyrimidine 4 Carboxylic Acid

A detailed understanding of the physicochemical properties of 2-Cyanopyrimidine-4-carboxylic acid is essential for its application in synthesis and materials science. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₃N₃O₂ |

| Molecular Weight | 149.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1211528-16-3 |

| Appearance | Solid |

| Purity | Typically ≥95% |

This data is compiled from commercially available sources. chemspider.com

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. libretexts.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 2-Cyanopyrimidine-4-carboxylic acid is expected to be characterized by distinct signals corresponding to the protons on the pyrimidine (B1678525) ring. The chemical shifts are significantly influenced by the electron-withdrawing nature of the two ring nitrogen atoms, the cyano group, and the carboxylic acid group. The acidic proton of the carboxyl group is highly deshielded and typically appears far downfield in the 10-12 ppm region. libretexts.org The two protons on the pyrimidine ring (H5 and H6) would exhibit chemical shifts in the aromatic region, shifted downfield due to the cumulative electron-withdrawing effects of the substituents and ring nitrogens.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal, providing a direct map of the carbon skeleton. libretexts.org The chemical shifts for ¹³C nuclei span a much broader range than for protons, which typically results in a well-resolved spectrum where each carbon is distinguishable. libretexts.org The carbonyl carbon of the carboxylic acid is highly deshielded, resonating in the 160-180 ppm range. libretexts.org The carbon of the cyano group characteristically appears in the 115–120 ppm region. libretexts.org The carbons of the pyrimidine ring are also deshielded, with their exact shifts influenced by their position relative to the nitrogen atoms and the electron-withdrawing substituents. Quaternary carbons, those without any attached protons (like C2, C4, the carbonyl carbon, and the nitrile carbon), are often weaker in intensity compared to protonated carbons. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| COOH | ¹H | 10.0 - 12.0 | Signal is often broad; disappears upon D₂O exchange. libretexts.org |

| H5, H6 | ¹H | 8.0 - 9.5 | Aromatic region; specific shifts depend on final electronic environment. |

| C =O | ¹³C | 160 - 180 | Carbonyl carbon of a carboxylic acid. libretexts.org |

| C2, C4, C5, C6 | ¹³C | 120 - 170 | Aromatic/heteroaromatic carbons; shifts influenced by N atoms and substituents. oregonstate.edu |

| C ≡N | ¹³C | 115 - 120 | Characteristic region for a nitrile carbon. libretexts.org |

This table is generated based on typical chemical shift values for the respective functional groups.

To unambiguously assign these signals and confirm the molecular structure, advanced NMR experiments are employed.

2D Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled. creative-biostructure.com For this compound, a cross-peak between the signals for H5 and H6 would be expected, confirming their connectivity through three bonds.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com This would definitively link the ¹H signals for H5 and H6 to their corresponding ¹³C signals in the pyrimidine ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. princeton.edu It would reveal correlations from the ring protons (H5 and H6) to the quaternary carbons, including C2, C4, and importantly, the carbon of the cyano group and the carbonyl carbon of the carboxylic acid. These correlations are instrumental in confirming the substitution pattern on the pyrimidine ring.

Attached Proton Test (APT) or DEPT: An APT or Distortionless Enhancement by Polarization Transfer (DEPT) experiment differentiates carbon signals based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons). researchgate.net This would clearly distinguish the protonated carbons (C5, C6) from the four quaternary carbons (C2, C4, C=O, C≡N) in the structure.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. nih.gov IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. nih.gov

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two key functional groups.

Carboxyl Group (-COOH): This group gives rise to two very prominent absorption bands. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, a result of strong hydrogen bonding between molecules in the solid state. libretexts.org A strong, sharp C=O (carbonyl) stretching band typically appears around 1700-1730 cm⁻¹. nih.gov

Cyano Group (-C≡N): The nitrile group has a characteristic C≡N stretching vibration that appears as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region of the IR spectrum. researchgate.net This band is often in a relatively clear part of the spectrum, making it a reliable diagnostic peak.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | IR | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | IR / Raman | 1700 - 1730 | Strong (IR), Weaker (Raman) |

| Cyano | C≡N stretch | IR / Raman | 2220 - 2260 | Medium, Sharp (IR) |

| Pyrimidine Ring | C=C, C=N stretches | IR / Raman | 1400 - 1600 | Medium to Strong |

This table is generated based on typical vibrational frequencies for the respective functional groups. libretexts.orgnih.govresearchgate.net

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). acs.org This precision allows for the determination of a molecule's exact mass and, consequently, its unique elemental formula. For this compound (molecular formula C₆H₃N₃O₂), the theoretical monoisotopic mass can be calculated with high precision.

An HRMS instrument, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, can measure the mass of the molecular ion with sufficient accuracy to distinguish C₆H₃N₃O₂ from any other combination of atoms that might have the same nominal mass. This capability is invaluable for confirming the identity of a synthesized compound and ruling out potential impurities or alternative products. nih.gov The combination of liquid chromatography with HRMS (LC-HRMS) is particularly powerful for analyzing complex mixtures and confirming the purity of the target compound. nih.gov

Table 3: Calculated Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₃N₃O₂ |

| Nominal Mass | 149 Da |

| Monoisotopic Mass | 149.02252 Da |

Calculated based on the most abundant isotopes: C=12.00000, H=1.00783, N=14.00307, O=15.99491.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of related pyrimidine and cyanopyridine structures provides a strong basis for predicting the solid-state characteristics of this compound.

The crystal structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds, a common feature in carboxylic acids. researchgate.net Detailed analysis of the closely related compound, pyrimidine-4-carboxylic acid, reveals that its crystal structure is composed of molecular sheets stacked along the crystallographic b-axis. nih.govresearchgate.net Within these sheets, molecules interact via O—H⋯N hydrogen bonds, where the carboxylic acid proton acts as a donor to a nitrogen atom in the pyrimidine ring of an adjacent molecule, forming chains. nih.govresearchgate.net The distance for this O—H⋯N bond was reported to be 2.658 Å. researchgate.net

Furthermore, studies on co-crystals involving cyanopyridines and dicarboxylic acids have shown that the targeted design of crystal structures relies on robust and reliable synthons. d-nb.info A frequently observed interaction is the "carboxylic acid−pyridine (B92270) supramolecular hetero synthon". researchgate.net In addition to hydrogen bonding, π-π stacking motifs are often major dominating intermolecular interactions in the crystal packing of such systems. d-nb.inforesearchgate.net The combination of these interactions—specifically, the O—H⋯N hydrogen bond between the carboxylic acid and the pyrimidine ring, supplemented by potential π-π stacking of the aromatic rings—likely dictates the supramolecular assembly of this compound in the solid state. The presence of the cyano group may further influence the packing arrangement through dipole-dipole interactions or by acting as a weak hydrogen bond acceptor.

Based on SC-XRD studies of analogous compounds, the this compound molecule is predicted to be largely planar. In the crystal structure of pyrimidine-4-carboxylic acid, the pyrimidine ring and the attached carboxylate group are coplanar. nih.govresearchgate.net This planarity facilitates the formation of the sheet-like structures observed in its crystal packing.

The bond lengths within the carboxylic acid group are sensitive indicators of its protonation state. In neutral carboxylic acid groups found in co-crystals, the carbon-oxygen double bond (C=O) length is typically around 1.21 Å, while the carbon-oxygen single bond (C-O(H)) is longer, at approximately 1.30 Å. researchgate.net This contrasts with a deprotonated carboxylate anion, where electron delocalization results in two identical C-O bond lengths of about 1.25 Å. researchgate.net The analysis of these bond lengths via SC-XRD can unequivocally determine the location of the acidic proton within the crystal lattice.

Table 1: Expected Bond Geometries for the Carboxylic Acid Moiety

| Bond | Expected Length (Å) | Reference |

|---|---|---|

| C=O | ~1.21 | researchgate.net |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties with a good balance of accuracy and computational cost. mdpi.com

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior and reactivity of a molecule. ossila.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. ossila.commaterialsciencejournal.org A smaller gap generally suggests higher reactivity. ijcce.ac.ir

Table 1: Frontier Molecular Orbital Energies and Related Properties of 2-Cyanopyrimidine-4-carboxylic acid (Exemplary Data)

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.70 |

| Chemical Hardness (η) | 2.55 |

Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Electrostatic Potential Surface (ESP) Mapping

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting regions of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. libretexts.orgavogadro.cc The color-coding on an ESP map indicates the electrostatic potential, with red representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions. avogadro.cc

In the ESP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, highlighting these as primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the carboxylic acid and the regions around the pyrimidine (B1678525) ring protons exhibit a positive potential, making them susceptible to nucleophilic attack or interaction with hydrogen bond acceptors.

Reaction Pathway Energy Calculations

DFT calculations can be employed to model the energy changes that occur during a chemical reaction, providing a detailed map of the reaction pathway. This includes identifying transition states, which are the highest energy points along the reaction coordinate, and calculating their corresponding activation energies. By understanding the energetics of different potential reaction pathways, researchers can predict the most likely mechanism and optimize reaction conditions. For derivatives of this compound, these calculations can elucidate the mechanisms of their synthesis and their interactions with biological targets.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. mdpi.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. ekb.eg

Studies involving pyrimidine derivatives have shown their potential as inhibitors for various enzymes, including those involved in cancer progression like VEGFR-2 and HER-2. mdpi.comnih.gov For this compound and its analogs, molecular docking simulations can identify key interactions within the active site of a target protein. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyrimidine ring can engage in π-π stacking with aromatic amino acid residues in the protein's binding pocket. The cyano group can also participate in hydrogen bonding or other polar interactions. nih.gov The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity, with lower values indicating a more stable complex. nih.gov

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analyses for Intermolecular Forces

Non-covalent interactions (NCIs) are crucial for understanding the structure and stability of molecular crystals and biological systems. jussieu.frnih.govnih.gov The NCI index is a powerful tool for visualizing and characterizing weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. jussieu.frchemtools.org Hirshfeld surface analysis complements NCI by providing a quantitative breakdown of the different types of intermolecular contacts within a crystal structure. nih.govresearchgate.netnih.gov

For this compound, these analyses would reveal the intricate network of intermolecular interactions that govern its solid-state packing. The Hirshfeld surface would show the relative contributions of different contacts, such as O···H, N···H, C···H, and π-π stacking interactions. The NCI plot would visually distinguish between stabilizing hydrogen bonds (typically appearing as green or blue isosurfaces) and destabilizing steric clashes (red isosurfaces). chemtools.org

Table 2: Hirshfeld Surface Contact Contributions for a Hypothetical Crystal Structure of this compound

| Contact Type | Contribution (%) |

| O···H / H···O | 45.2 |

| N···H / H···N | 15.8 |

| C···H / H···C | 22.5 |

| C···C (π-π stacking) | 8.3 |

| Other | 8.2 |

Note: The values in this table are illustrative and would depend on the actual crystal structure.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the influence of the solvent environment over time. nih.govrjeid.comresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule and how it interacts with its surroundings. nih.gov

For this compound, MD simulations can reveal the flexibility of the carboxylic acid group relative to the pyrimidine ring. This is particularly important for understanding how the molecule might adapt its conformation upon binding to a receptor. Furthermore, simulations in an aqueous environment can shed light on the solvation process, showing how water molecules arrange themselves around the solute and form hydrogen bonds. This information is critical for understanding the molecule's solubility and its behavior in biological systems. nih.gov The stability of ligand-protein complexes predicted by molecular docking can also be further assessed through MD simulations, which can reveal whether the initial binding pose is maintained over time. nih.gov

Derivatives and Analogs: Synthesis, Structure Activity Relationship Sar and Research Applications

Synthesis of Substituted 2-Cyanopyrimidine-4-carboxylic Acid Derivatives

The synthesis of derivatives from the parent this compound core can be systematically approached by modifying the pyrimidine (B1678525) ring itself or by transforming the carboxylic acid moiety.

Modification at Pyrimidine Ring Positions (e.g., halogenation, alkylation)

The pyrimidine ring offers several positions for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties. Halogenation and alkylation are common strategies to introduce new functional handles or to modulate biological activity.

One established route to substituted 2-cyanopyrimidines involves a multi-step sequence starting from a precursor like 4,6-dichloro-2-(methylthio)pyrimidine. researchgate.net This starting material can undergo selective methoxylation to yield 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428) or 4,6-dimethoxy-2-(methylthio)pyrimidine. researchgate.netmdpi.com Subsequent chlorination, for instance with N-chlorosuccinimide (NCS), can introduce a chlorine atom at the C5 position. researchgate.net

A crucial step is the introduction of the cyano group at the C2 position. This is typically achieved by first oxidizing the methylthio group to a more reactive sulfone. This sulfinate group then acts as an excellent leaving group, which can be displaced by a cyanide source, such as potassium cyanide (KCN), to yield the desired 2-cyanopyrimidine. researchgate.netmdpi.com This synthetic strategy highlights a versatile pathway to poly-substituted pyrimidines where the substitution pattern can be controlled through a logical sequence of reactions.

Table 1: Examples of Reactions for Modifying the Pyrimidine Ring

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | NaOMe/MeOH | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Nucleophilic Substitution | mdpi.com |

| 4,6-Dimethoxy-2-(methylthio)pyrimidine | N-Chlorosuccinimide (NCS) | 5-Chloro-4,6-dimethoxy-2-(methylthio)pyrimidine | Electrophilic Halogenation | researchgate.net |

Ester and Amide Derivatives of the Carboxylic Acid

The carboxylic acid group at the C4 position is readily converted into a wide array of ester and amide derivatives, which is a common strategy in drug discovery to alter properties like solubility, cell permeability, and target engagement.

Esterification can be achieved through standard methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.

Amidation is also a fundamental transformation. The carboxylic acid can be coupled with a primary or secondary amine to form the corresponding amide. This reaction often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) often in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the formation of the amide bond under mild conditions. ajchem-a.com This method is highly efficient and prevents the need for converting the carboxylic acid to a more reactive acyl chloride. ajchem-a.com The synthesis of amide derivatives is a key step in creating peptidomimetics and other complex molecules where the amide bond is a central feature. ajchem-a.com

This compound as a Key Synthetic Intermediate for Complex Molecular Architectures

The dual functionality of this compound makes it an ideal precursor for building more elaborate molecular structures, including fused heterocyclic systems and other polyfunctionalized pyrimidines.

Precursor in Fused and Annulated Heterocyclic Systems

The cyano and carboxylic acid groups can serve as reactive sites for intramolecular or intermolecular cyclization reactions, leading to the formation of fused ring systems. Such annulated heterocycles are prevalent in pharmacologically active compounds. For example, pyrimidine derivatives are used to construct fused systems like pyrido[2,3-d]pyrimidines. nih.gov Multicomponent reactions, which allow for the efficient assembly of complex molecules in a single step, can utilize carboxylic acid derivatives to generate fused heterocyclic rings. nih.gov The strategic placement of reactive groups on the pyrimidine core enables the construction of diverse and complex heterocyclic libraries.

Building Block for Polyfunctionalized Pyrimidine Compounds

Beyond ring fusion, this compound is a platform for creating pyrimidines with multiple, diverse substituents. The existing cyano and carboxyl groups can be chemically transformed into other functionalities. For instance, the cyano group can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group. The carboxylic acid at C4 can be reduced to a hydroxymethyl group or be involved in various coupling reactions. This allows for the generation of a wide range of structures from a single, versatile intermediate, a core principle in combinatorial chemistry and library synthesis. mdpi.com

Comparative Investigations with Related Pyrimidine Carboxylic Acid Systems

To understand the unique contributions of the 2-cyano and 4-carboxylic acid functionalities, it is useful to compare this compound with related pyrimidine carboxylic acids and other heterocyclic systems.

In one study, researchers replaced an imidazole (B134444) ring in a series of xanthine (B1682287) oxidase inhibitors with a pyrimidine ring. nih.gov This investigation into 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives revealed that the pyrimidine core was highly effective, with some derivatives showing potency comparable to the drug febuxostat. nih.gov Structure-activity relationship (SAR) analysis showed that modifications, such as adding a methyl group at the 4-position of the pyrimidine ring, could negatively impact the inhibitory potency. nih.gov

The crystal structure of the parent pyrimidine-4-carboxylic acid shows that the molecules form sheets held together by hydrogen bonds between the carboxylic acid proton and a ring nitrogen atom of an adjacent molecule. researchgate.netnih.gov The introduction of a cyano group at the C2 position would significantly alter the electronic distribution and hydrogen bonding potential of the ring. Comparative studies on cyanopyridines have shown that the position of the cyano group influences intermolecular interactions and crystal packing. d-nb.info A similar effect would be expected in the pyrimidine system, influencing its physical properties and its interactions with biological targets.

Furthermore, comparing positional isomers, such as 2-morpholinopyrimidine-4-carboxylic acid and 4-morpholinopyrimidine-2-carboxylic acid, demonstrates that the specific arrangement of substituents dramatically affects the compound's chemical and biological properties due to changes in the electronic environment and spatial organization. These comparative analyses underscore the importance of the precise placement of functional groups on the pyrimidine ring for designing molecules with desired characteristics.

Thieno[2,3-d]pyrimidine-4-carboxylic Acid Derivatives

Thieno[2,3-d]pyrimidine (B153573) derivatives are a class of fused heterocyclic compounds that have garnered considerable attention for their diverse pharmacological activities.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine-4-carboxylic acids can be achieved through various routes. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, which produces the desired acids in yields of 63–71%. researchgate.net Amides of these acids can then be prepared in 53–77% yields, a process suitable for liquid-phase combinatorial synthesis. researchgate.net Another approach starts from 2-aminothiophene-3-carbonitrile (B183302), which undergoes cyclization with an acyl chloride in 1,4-dioxane (B91453) in the presence of concentrated HCl in ethanol (B145695) to form thieno[2,3-d]pyrimidin-4-one derivatives. scielo.br A key intermediate, 4-chlorothieno[2,3-d]pyrimidine, can be synthesized by heating thieno[2,3-d]pyrimidin-4-one derivatives in neat POCl3. nih.gov This intermediate is highly reactive and can be used directly in subsequent steps without extensive purification. nih.govnih.gov

A general synthetic pathway to thieno[2,3-d]pyrimidin-4-one derivatives involves the reaction of 2-amino-3-thiophenecarboxylic acid esters with formamide (B127407) under reflux. nih.gov Alternatively, 2-aminothiophene-3-carbonitrile can react with various aldehydes in the presence of concentrated HCl in dry DMF to yield thieno[2,3-d]pyrimidin-4-one derivatives. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Substituted 4-chlorothieno[2,3-d]pyrimidines | Pd(dppf)Cl2, CO | Substituted thieno[2,3-d]pyrimidine-4-carboxylic acids | 63–71% | researchgate.net |

| 2-Aminothiophene-3-carbonitrile | Acyl chloride, 1,4-dioxane, conc. HCl, ethanol | Thieno[2,3-d]pyrimidine-4-one derivatives | Not specified | scielo.br |

| Thieno[2,3-d]pyrimidin-4-one derivatives | POCl3, reflux | 4-Chlorothieno[2,3-d]pyrimidine derivatives | 40–80% | nih.gov |

| 2-Amino-3-thiophene carboxylic acid esters | Formamide, reflux | 5,6-Disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones | Not specified | nih.gov |

Structure-Activity Relationship (SAR)

The structure-activity relationships of thieno[2,3-d]pyrimidine derivatives have been investigated for various biological activities. For their antimicrobial properties, the amidation of thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyridine derivatives has been shown to be a successful strategy. researchgate.net Specifically, N-(pyridin-4-yl)-5,6,7,8-tetrahydro researchgate.netbenzothieno[2,3-d]pyrimidine-4-carboxamide exhibits a broad spectrum of antimicrobial activity. uran.ua Furthermore, 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide has demonstrated significant activity against Pseudomonas aeruginosa. uran.ua

In the context of anticancer activity, the introduction of an electron-withdrawing group, such as a meta-chlorophenyl group, on the thieno[2,3-d]pyrimidine scaffold enhances cytotoxic activity against the MDA-MB-231 breast cancer cell line. scielo.br For inhibitors of atypical protein kinase C (aPKC), a key target for controlling vascular permeability, a tricyclic thieno[2,3-d]pyrimidine core serves as a potent lead. nih.gov The substitution pattern on this core is crucial, with a pyridine (B92270) congener showing inactivity, highlighting the importance of the pyrimidine ring in this series. nih.gov For GnRH receptor antagonists, a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality of the thieno[2,3-d]pyrimidine-2,4-dione core is critical for high receptor binding affinity. nih.gov Additionally, hydrophobic substituents on the 6-(4-aminophenyl) group are preferred for this activity. nih.gov

Research Applications

Thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives are being explored for a range of therapeutic applications. Their antimicrobial activity, particularly against Pseudomonas aeruginosa, makes them promising candidates for the development of new antibiotics. researchgate.neturan.ua The cytotoxic effects of certain derivatives against breast cancer cell lines suggest their potential as anticancer agents. scielo.br Furthermore, their ability to inhibit aPKC isoforms indicates their utility in treating blinding eye diseases by controlling retinal vascular permeability and cytokine-induced edema. nih.gov These compounds are also being investigated as GnRH receptor antagonists for the treatment of reproductive diseases. nih.gov

2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acids

This class of compounds has emerged as potent inhibitors of xanthine oxidase, a key enzyme in purine (B94841) metabolism.

Synthesis

The synthesis of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids was achieved by transforming the imidazole ring of a previously reported series of 1-hydroxy-2-phenyl-1H-imidazole-5-carboxylic acid derivatives to a pyrimidine ring. nih.govsci-hub.box This modification led to the design and synthesis of various derivatives, including those with a methyl group at the 4-position of the pyrimidine ring and those where the carbonyl group was replaced with an imino group. nih.govsci-hub.box

Structure-Activity Relationship (SAR)

The SAR studies of these compounds revealed several key features for potent xanthine oxidase (XO) inhibition. The transformation of the imidazole ring to a pyrimidine ring proved to be a successful strategy. nih.govsci-hub.box The presence of a methyl group at the 4-position of the pyrimidine ring was found to be detrimental to the inhibitory potency. nih.govsci-hub.box Interestingly, replacing the carbonyl group at the 6-position with an imino group maintained or even enhanced the XO inhibitory activity. nih.govsci-hub.box For instance, compounds 10c and 10e , with an imino group, were identified as the most potent inhibitors in the series, with IC50 values of 0.0240 μM and 0.0181 μM, respectively, comparable to the known XO inhibitor febuxostat. nih.govsci-hub.box Further studies showed that hydroxy and amino groups could serve as important pharmacophore elements for the design of 2-phenylpyrimidine-based XO inhibitors. nih.gov The optimized compound, 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol, demonstrated a remarkable IC50 value of 0.046 µM. nih.gov

| Compound | Modification | IC50 (μM) | Reference |

| 8c | 6-oxo | >0.5677 | nih.govsci-hub.box |

| 8e | 6-oxo | >0.5677 | nih.govsci-hub.box |

| 10c | 6-imino | 0.0240 | nih.govsci-hub.box |

| 10e | 6-imino | 0.0181 | nih.govsci-hub.box |

| 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol | 4-ol | 0.046 | nih.gov |

Research Applications

The primary research application for this class of compounds is the development of novel treatments for hyperuricemia and gout. nih.govsci-hub.box Their potent in vitro XO inhibitory activity and significant in vivo hypouricemic effects in rat models make them promising drug candidates. nih.gov The representative compound 10c was found to be a mixed-type inhibitor of XO and demonstrated the ability to significantly lower serum uric acid levels in rats. nih.gov

2-Aminopyrimidine-4-carboxylic Acid and its Derivatives

2-Aminopyrimidine (B69317) derivatives represent a versatile class of compounds with a broad spectrum of biological activities.

Synthesis

A common and efficient method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.comresearchgate.netnih.gov This reaction is often carried out under solvent-free conditions at elevated temperatures (80–90 °C) in the presence of triethylamine, yielding the desired products in good to excellent yields. mdpi.comresearchgate.netnih.gov Another synthetic route involves the condensation of chalcones with guanidine (B92328) hydrochloride in ethanol. researchgate.net Pyrimidine-4-carboxamide (B1289416) derivatives can be synthesized starting from orotic acid, which is converted to an acyl chloride and then reacted with various amines. nih.govacs.org

Structure-Activity Relationship (SAR)

The SAR of 2-aminopyrimidine derivatives has been extensively studied for various biological targets. For β-glucuronidase inhibition, the nature of the substituent at the 4-position of the pyrimidine ring is crucial. mdpi.comresearchgate.netnih.gov Compound 24 , a 2-aminopyrimidine derivative, exhibited potent β-glucuronidase inhibitory activity with an IC50 value of 2.8 µM, significantly more potent than the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 µM). mdpi.comresearchgate.netnih.gov In the case of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications at three different positions of a pyrimidine-4-carboxamide scaffold were explored to optimize potency and lipophilicity. nih.govacs.org

Research Applications

2-Aminopyrimidine derivatives have a wide array of research applications stemming from their diverse biological activities. They are being investigated as potent inhibitors of β-glucuronidase, an enzyme implicated in conditions like colon cancer and urinary tract infections. mdpi.comresearchgate.netnih.gov Furthermore, they are being developed as inhibitors of NAPE-PLD, which could have implications for modulating emotional behavior. nih.govacs.org The 2-aminopyrimidine scaffold is a key pharmacophore in many biologically active molecules, and its derivatives are continuously being explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. ijpsjournal.comresearchgate.net

Emerging Research Applications and Future Directions

Applications in Advanced Organic Synthesis Methodologies

The reactivity of the cyano and carboxyl moieties on the stable pyrimidine (B1678525) ring makes this compound a valuable tool in modern organic synthesis.

The dual functional groups of 2-cyanopyrimidine-4-carboxylic acid offer substantial potential in catalysis. The carboxylic acid group, similar to those in other heterocyclic compounds like pyridine-2-carboxylic acid, can act as an efficient catalyst in multicomponent reactions. rsc.org This functionality can facilitate reactions through mechanisms such as the formation of carbocation intermediates. rsc.org Research has demonstrated that carboxylic acids can catalyze the formation of esters and anhydrides from dicarbonates under mild conditions, a process that can be chemoselective. organic-chemistry.org

Furthermore, the carboxyl group can be the target of catalytic reactions, such as copper-catalyzed decarboxylative eliminations to form vinyl arenes, providing a pathway from acids to alkenes. chemrxiv.orgchemrxiv.org The cyano group also plays a critical role; its strong electron-withdrawing nature and ability to form hydrogen bonds can influence a molecule's reactivity and interaction with catalytic centers. nih.gov For instance, the synergistic effects of cyano and other functional groups have been noted in photocatalysis, where they can modify the energy band of a material to enhance the generation of reactive species. mdpi.com The presence of both a directing group (carboxylate) and a coordinating group (cyano) on the same scaffold suggests potential applications in directed catalysis and the synthesis of complex molecular architectures.

This compound is an exemplary scaffold for creating diverse and functionalized pyrimidine derivatives. Pyrimidines are core structures in many biologically active compounds, and synthetic strategies to modify this core are of great interest. mdpi.comnih.govresearchgate.net Synthetic routes often involve the introduction of the cyano group via nucleophilic displacement of a leaving group, such as a sulfinate, on a pre-existing pyrimidine ring. mdpi.comresearchgate.net

The concept of "scaffold hopping," where a known active core is replaced with a different one like a 2-aminopyrimidine (B69317) (2-AP), is a powerful strategy in medicinal chemistry to generate novel compounds. nih.gov Synthetic methodologies have been developed to create libraries of such compounds by linking aromatic groups to the pyrimidine core at various positions. nih.gov The cyano and carboxyl groups on this compound serve as versatile reactive handles for such diversification. They can be converted into a wide array of other functional groups, enabling the synthesis of targeted molecules for applications ranging from medicinal chemistry to materials science. nih.gov

Development of Novel Molecular Materials and Frameworks

The ability of this compound to engage in specific intermolecular interactions makes it a prime candidate for the bottom-up construction of highly ordered molecular materials.

Co-crystal engineering is a powerful technique used to modify the physicochemical properties of molecules, such as solubility and stability, without altering their intrinsic chemical identity. nih.gov This is achieved by forming a new crystalline solid from two or more different molecules held together by non-covalent interactions, primarily hydrogen bonds. nih.govbiointerfaceresearch.com

This compound is an excellent candidate for co-crystal formation. It possesses a carboxylic acid group, which is a strong hydrogen bond donor and acceptor, as well as a cyano group and pyrimidine nitrogen atoms, which are effective hydrogen bond acceptors. This combination allows for the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons, with complementary molecules (co-formers). d-nb.info Heterocyclic compounds like pyridines and pyrimidines are well-established building blocks for co-crystals with carboxylic acids. d-nb.infonih.gov The formation of co-crystals versus salts can often be predicted using the ΔpKa rule, which compares the acidity of the components. biointerfaceresearch.comd-nb.info By carefully selecting co-formers, it is possible to engineer a vast range of supramolecular assemblies with this compound, leading to new materials with tailored structural and mechanical properties. rsc.org

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. csir.co.za The properties of a MOF are highly dependent on the choice of the organic linker. Ligands containing carboxylic acids are among the most widely used for constructing MOFs. cd-bioparticles.netresearchgate.net this compound is a particularly promising linker. Its carboxylate group can coordinate with metal centers to build the framework, while the pyrimidine ring and the cyano group project into the pores, defining their size, shape, and chemical environment. rsc.org

This compound is especially relevant for hydrogen storage applications. csir.co.zanih.gov For effective hydrogen storage at near-ambient temperatures, a material should have a high heat of adsorption. nih.gov The functionalization of MOF linkers is a key strategy to enhance this property. researchgate.net Computational studies have shown that incorporating a cyano (–CN) group onto the linker of a MOF is a highly effective strategy for improving H₂ uptake. researchgate.net The electron-deficient nature of the cyano-functionalized ligand appears to favor the adsorption of hydrogen gas. researchgate.net Therefore, MOFs constructed from this compound are predicted to have enhanced hydrogen storage capabilities, making this an important area for future experimental work.

| Functional Group (X) on MOF-808-X | Effect on H₂ Storage Capacity | Rationale |

|---|---|---|

| -CN (Cyano) | Most promising for improving H₂ uptake | Creates an electron-deficient ligand that favorably interacts with H₂ molecules. researchgate.net |

| -NO₂ (Nitro) | Favorable impact | Electron-withdrawing group that enhances adsorption. researchgate.net |

| -OH (Hydroxyl) | Favorable impact | Can participate in weak electrostatic interactions. researchgate.net |

| -I (Iodo) | Favorable impact | Increases polarizability, leading to stronger dispersion forces. researchgate.net |

| -CH₃ (Methyl) | Favorable impact | Can slightly enhance van der Waals interactions. researchgate.net |

Interdisciplinary Research Endeavors and Prospective Avenues for Scholarly Inquiry

The multifaceted nature of this compound paves the way for numerous interdisciplinary research projects. The synthetic versatility of the scaffold is a boon for medicinal chemists, who can generate libraries of novel pyrimidine derivatives for screening against various biological targets, such as protein kinases. nih.govnih.gov

In materials science, the compound's potential in co-crystal engineering can be explored for the development of advanced functional materials with specific optical, electronic, or mechanical properties. The design of novel MOFs using this linker is a promising direction for applications not only in energy storage but also in gas separation, catalysis, and chemical sensing. rsc.orgnih.gov The presence of multiple, distinct functional sites (carboxylate, cyano group, pyrimidine nitrogens) within a single linker molecule offers the potential to create multifunctional MOFs where, for example, one site is responsible for structural integrity, another for catalytic activity, and a third for selective guest binding.

Future research will likely involve collaborations between organic chemists, crystallographers, computational chemists, and engineers. Such efforts will be crucial to fully realize the potential of this compound, from designing and synthesizing new functional molecules and materials to characterizing their properties and implementing them in practical applications. The exploration of this compound and its derivatives could lead to breakthroughs in fields as diverse as drug discovery, green chemistry, and sustainable energy technologies.

Q & A

Q. What are the optimal synthetic routes for 2-Cyanopyrimidine-4-carboxylic acid, and what reagents are critical for introducing the cyano group?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach is the displacement of a leaving group (e.g., chloro or methylsulfonyl) on the pyrimidine ring with cyanide sources such as KCN or CuCN. For example, starting from 2-chloropyrimidine-4-carboxylic acid, the chloro group at the 2-position can be replaced via a nucleophilic substitution reaction in polar aprotic solvents like DMF at 80–100°C . Reaction efficiency depends on temperature control and the use of catalysts like palladium for cross-coupling variations.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the pyrimidine ring structure and cyano group position.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : A sharp peak near 2200 cm confirms the C≡N stretch .

- X-ray Crystallography : For definitive structural elucidation when single crystals are obtainable.

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to moisture and extreme pH. Store in a desiccator at 2–8°C under inert gas (e.g., argon). Stability tests indicate degradation >10% occurs after 30 days at 25°C in aqueous solutions (pH < 3 or > 9) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity of this compound derivatives?

- Solvent Selection : Use DMF or acetonitrile for improved solubility of intermediates.

- Catalysts : Pd(PPh) enhances cyanide incorporation in cross-coupling reactions.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) reduces side reactions like hydrolysis of the cyano group.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. What computational methods predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to enzymes like dihydrofolate reductase (DHFR). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic properties, such as the electron-withdrawing effect of the cyano group, which enhances binding to positively charged active sites .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Systematic meta-analysis should:

- Compare IC values across studies.

- Control for experimental variables (pH, temperature, solvent DMSO%).

- Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Methodological Guidance

- Contradiction Analysis : When replicating studies, document batch-to-batch variability in starting materials (e.g., purity of KCN) and validate via HPLC.

- Biological Assays : Pre-saturate the compound in assay buffers to avoid precipitation. Use LC-MS to confirm intact compound presence post-incubation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.